(1-Aminocycloheptyl)methanol
Description
Significance of Alicyclic Amino Alcohol Architectures in Synthetic Chemistry
Alicyclic amino alcohols, which feature an amino group and a hydroxyl group attached to a non-aromatic cyclic hydrocarbon backbone, are of considerable interest in synthetic chemistry. Their rigid, three-dimensional structures provide a scaffold for the precise spatial arrangement of functional groups, a critical aspect in the design of chiral ligands, catalysts, and biologically active molecules. The conformational constraints of the cycloalkane ring, combined with the presence of both a nucleophilic amine and a versatile alcohol, make these compounds valuable building blocks for the synthesis of more complex molecular targets. The stereochemical relationship between the amino and alcohol functionalities can be controlled during synthesis, leading to a diverse array of diastereomers with distinct chemical and physical properties.
Overview of Structural Classes and Research Relevance of Aminoalcohol Motifs
Aminoalcohol motifs are ubiquitous in a wide range of chemical entities with significant research relevance. They can be broadly classified based on the substitution pattern of the amino and alcohol groups on the cyclic framework, such as 1,2-, 1,3-, and 1,4-aminoalcohols. These structural motifs are found in numerous natural products and pharmaceuticals. For instance, the 1,2-aminoalcohol substructure is a key feature in many beta-blocker drugs. Furthermore, chiral aminoalcohols are extensively used as ligands in asymmetric catalysis, facilitating the enantioselective synthesis of a vast number of chemical compounds. The research relevance of these motifs stems from their ability to form hydrogen bonds and coordinate with metal centers, influencing the reactivity and selectivity of chemical transformations.
Scope and Research Focus on (1-Aminocycloheptyl)methanol within the Aminoalcohol Landscape
Within the broad family of aminoalcohols, this article narrows its focus to This compound . This particular compound features a seven-membered cycloheptane (B1346806) ring, which is less common in comparison to its five- and six-membered counterparts, offering unique conformational properties. The geminal arrangement of the aminomethyl and hydroxymethyl groups on the same carbon atom of the cycloheptane ring presents a distinct structural feature. The research focus on this molecule lies in understanding its synthesis, characterizing its properties, and exploring its potential reactivity as a building block in organic synthesis. Due to the limited specific research data available for this compound, this article will also draw comparisons with its more studied analog, (1-aminocyclohexyl)methanol (B1268274), to provide a broader context.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-aminocycloheptyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBUBCODJSBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
814254-62-1 | |
| Record name | (1-Aminocycloheptyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 Aminocycloheptyl Methanol
Established Synthetic Pathways for Cycloalkyl Aminoalcohols
The synthesis of cycloalkyl aminoalcohols, including the target compound (1-Aminocycloheptyl)methanol, relies on a foundation of well-established organic reactions. These methods are often adapted to accommodate the specific steric and electronic properties of alicyclic systems.
Amination Reactions in Alicyclic Systems
Amination of alicyclic systems is a direct approach to introduce the crucial amino group. This can be achieved through various methods, including the reaction of suitable precursors with aminating agents. For instance, Pd/sulfoxide-catalyzed allylic C-H amination has been shown to be a highly selective method for creating syn-1,3-amino alcohol motifs. nih.govacs.org This approach utilizes electron-deficient N-nosyl carbamates as nucleophiles, enabling the reaction to proceed under mild conditions. nih.gov While broadly applicable, the specific adaptation of such C-H amination strategies to the cycloheptyl system for the synthesis of this compound would require dedicated investigation. Another strategy involves the opening of cyclic ethers with iminoiodanes catalyzed by copper(II) trifluoromethanesulfonate, followed by reduction to yield α,ω-amino alcohols. organic-chemistry.org
Reductive Amination Approaches
Reductive amination is a widely used and versatile method for the synthesis of amines, including cyclic aminoalcohols. wikipedia.orglibretexts.org This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For the synthesis of this compound, a potential starting material would be a cycloheptanone (B156872) derivative. The reaction can be performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for direct reductive amination. wikipedia.org
Synthesis via Nitroalkane Intermediates and Catalytic Hydrogenation
The use of nitroalkanes as precursors offers a powerful and versatile route to aminoalcohols. researchgate.netadvancionsciences.com The Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, is a key step in this pathway, producing β-nitroalcohols. researchgate.netscirp.org These nitroalcohols can then be reduced to the corresponding aminoalcohols. researchgate.net Catalytic hydrogenation is a common method for this reduction, often employing catalysts such as Raney nickel or palladium on carbon. rsc.orgpsu.edu This approach allows for the construction of the carbon skeleton and the introduction of the nitrogen functionality in a controlled manner. The synthesis of this compound via this route would likely start with cycloheptanone and nitromethane.
| Reaction Step | Description | Key Reagents/Catalysts |
| Henry Reaction | Condensation of a nitroalkane with a carbonyl compound | Base catalyst |
| Catalytic Hydrogenation | Reduction of the nitro group to an amino group | H₂, Pd/C, Raney Ni |
Curtius Rearrangement and Related Transformations in Aminoalcohol Synthesis
The Curtius rearrangement provides a classic and reliable method for converting carboxylic acids into primary amines. chemistnotes.comwikipedia.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the amine. chemistnotes.comwikipedia.org This rearrangement is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov In the context of aminoalcohol synthesis, a carboxylic acid containing a hydroxyl group or a precursor that can be converted to one would be the starting material. The use of diphenyl phosphoryl azide (DPPA) is a common modification of the Curtius rearrangement. scielo.br This method has been successfully applied in the synthesis of various aminoalcohols and is a viable strategy for preparing this compound from a corresponding hydroxy-substituted cycloheptanecarboxylic acid. nih.govscielo.br
Targeted Synthesis of this compound
While general methods provide a framework, the specific synthesis of this compound often requires tailored approaches to achieve good yields and purity.
Exploration of Direct and Multi-step Synthetic Routes
The synthesis of this compound can be approached through both direct and multi-step strategies. A direct synthesis might involve the catalytic C-C coupling of methanol (B129727) with a suitable cycloheptyl precursor, although this is a developing area of research. nih.gov
More commonly, multi-step syntheses are employed, which offer greater control over the stereochemistry and functionality of the final product. vapourtec.com A plausible multi-step route could start from 1-aminocyclohexanecarboxylic acid, which can be a precursor for the synthesis of (1-aminocyclohexyl)methanol (B1268274). chemicalbook.com Another approach involves the reaction of 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one with (1-aminocyclohexyl)methanol, indicating its use as a building block in more complex syntheses. nih.gov The synthesis of related cyclic aminoalcohols, such as (1S,3S)-3-aminocyclohexyl]methanol, has been achieved from commercially available starting materials, highlighting the potential for developing practical routes to cycloheptyl analogues. thieme-connect.comthieme-connect.com
A potential multi-step synthesis of this compound could involve the following general steps:
Functionalization of a cycloheptane (B1346806) derivative.
Introduction of the amino and methanol groups through a sequence of reactions such as those described in the established pathways (e.g., reductive amination, reduction of a nitrile or amide, or the Curtius rearrangement).
Stereoselective Synthesis of this compound and its Enantiomers
The stereoselective synthesis of this compound and its individual enantiomers is a challenging yet crucial task, particularly for applications where specific stereoisomers are required. While direct asymmetric syntheses of this specific molecule are not extensively documented, several established methodologies for the synthesis of chiral α,α-disubstituted amino acids and their derivatives can be adapted. A common strategy involves the synthesis of a chiral precursor, such as 1-aminocycloheptanecarboxylic acid, followed by stereospecific reduction.
One potential pathway begins with the asymmetric Strecker synthesis, a well-established method for producing chiral α-amino acids. nih.gov This reaction involves the addition of a cyanide source to an imine generated from cycloheptanone and a chiral amine auxiliary. nih.gov The resulting α-aminonitrile is then hydrolyzed to the corresponding α-amino acid with retention of configuration. The choice of the chiral auxiliary is critical for inducing high diastereoselectivity.
Alternatively, the Bucherer-Bergs reaction, which involves the reaction of cycloheptanone with potassium cyanide and ammonium (B1175870) carbonate, can be employed to produce the racemic spirohydantoin. mdpi.com This hydantoin (B18101) can then be subjected to enzymatic or chemical resolution to isolate the desired enantiomer. Subsequent hydrolysis of the resolved hydantoin yields the enantiomerically pure 1-aminocycloheptanecarboxylic acid. mdpi.comchem-soc.si
Once the enantiomerically enriched 1-aminocycloheptanecarboxylic acid is obtained, the final step is the reduction of the carboxylic acid to the primary alcohol. This transformation can be achieved using various reducing agents. For instance, lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF) are effective for this reduction, typically proceeding without racemization of the adjacent stereocenter.
Another approach to stereoselectivity involves the asymmetric reduction of a prochiral precursor. For example, a cyclic α-amino ketone could be synthesized and then subjected to stereoselective reduction. rsc.org The stereochemical outcome of such a reduction can be controlled by using chiral reducing agents or catalysts. organic-chemistry.orgacs.org
Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral amino alcohols. nih.govmdpi.com For instance, specific enzymes could be used for the kinetic resolution of racemic this compound or a precursor. Furthermore, the asymmetric reduction of a suitable prochiral ketone or the enantioselective hydrolysis of a racemic ester or amide precursor are viable biocatalytic strategies. srce.hrmdpi.com
Table 1: Potential Strategies for Stereoselective Synthesis
| Strategy | Key Intermediate | Method | Key Considerations |
| Asymmetric Strecker Synthesis | Chiral α-aminonitrile | Use of a chiral amine auxiliary with cycloheptanone and a cyanide source. | Choice of chiral auxiliary is crucial for high diastereoselectivity. |
| Resolution of Racemic Precursor | Racemic 1-aminocycloheptanecarboxylic acid or its derivative | Enzymatic or chemical resolution of the racemic amino acid or spirohydantoin. | Efficiency of the resolution method and yield of the desired enantiomer. |
| Asymmetric Reduction | Prochiral α-amino ketone | Use of chiral reducing agents or catalysts. | Catalyst/reagent control over the stereochemical outcome. |
| Biocatalysis | Racemic amino alcohol or prochiral precursor | Enzymatic kinetic resolution or asymmetric reduction/hydrolysis. | Selection of a highly enantioselective enzyme. |
Green Chemistry Approaches in Aminoalcohol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aminoalcohols to develop more sustainable and environmentally benign processes. These approaches focus on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. Several green strategies can be envisioned for the synthesis of this compound.
A key aspect of green chemistry is the use of environmentally friendly solvents. Water is an ideal solvent for many organic reactions due to its non-toxic, non-flammable, and inexpensive nature. google.com The synthesis of β-amino alcohols through the ring-opening of epoxides has been successfully demonstrated in water, often with enhanced reactivity and selectivity. google.com Similarly, visible-light-promoted decarboxylative radical addition reactions to synthesize 1,2-amino alcohols have been effectively carried out in water, eliminating the need for volatile organic solvents. usbio.net
The use of heterogeneous catalysts is another important green chemistry principle. Solid acid catalysts, such as those based on zirconia, have been employed for the regioselective synthesis of β-amino alcohols under mild and environmentally friendly conditions. google.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green technology. nih.govmdpi.com Enzymes operate under mild conditions of temperature and pH in aqueous environments, reducing energy consumption and the need for harsh reagents. srce.hrwisdomlib.org The use of whole-cell biocatalysts can further simplify the process by providing cofactor regeneration in situ. mdpi.com For instance, the reduction of prochiral ketones to chiral alcohols using plant tissues or microorganisms represents a green alternative to traditional chemical reductions. srce.hrmdpi.com
Photocatalysis using visible light is an emerging green synthetic method. enamine.netparadisiresearch.com It allows for the activation of molecules under mild conditions, often with high selectivity, and reduces the reliance on high-energy processes. The synthesis of amino alcohols catalyzed by visible light has been reported, highlighting a more sustainable pathway. enamine.net
Finally, atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Reactions like the direct amination of alcohols or the ring-opening of epoxides are generally atom-economical. Current time information in Bangalore, IN. Developing synthetic routes to this compound that maximize atom economy would significantly enhance their green credentials.
Table 2: Green Chemistry Approaches in Aminoalcohol Synthesis
| Green Chemistry Principle | Application in Aminoalcohol Synthesis | Potential Benefit for this compound Synthesis |
| Use of Safer Solvents | Performing reactions in water. google.comusbio.net | Reduced use of volatile organic compounds (VOCs). |
| Use of Heterogeneous Catalysts | Employing solid acid catalysts like TiO₂-ZrO₂. google.com | Easy catalyst recovery and reuse, minimizing waste. |
| Biocatalysis | Asymmetric reduction with whole cells or isolated enzymes. srce.hrmdpi.com | Mild reaction conditions, high selectivity, and use of renewable resources. |
| Energy Efficiency | Visible-light photocatalysis. enamine.net | Reduced energy consumption compared to thermal processes. |
| Atom Economy | Designing synthetic routes with high atom efficiency, such as ring-opening of epoxides. Current time information in Bangalore, IN. | Minimized generation of by-products and waste. |
Chemical Reactivity and Transformation Studies of 1 Aminocycloheptyl Methanol
General Reactivity of the Aminoalcohol Functional Group
The presence of both a nucleophilic amine and a hydroxyl group on the same carbon atom in (1-Aminocycloheptyl)methanol allows for chemoselective reactions under specific conditions. The relative reactivity of the amine and alcohol can be modulated by the reaction environment, such as pH. In acidic media, the amine group is protonated to form an ammonium (B1175870) salt, which deactivates its nucleophilicity and allows for selective reactions at the hydroxyl group. tandfonline.com Conversely, in neutral or basic media, the amine is typically the more reactive nucleophile. nih.gov
Esterification
The selective O-acylation of the hydroxyl group in aminoalcohols like this compound can be achieved. A common strategy involves the reaction of the aminoalcohol hydrochloride salt with an acyl halide or carboxylic anhydride (B1165640). tandfonline.comnih.gov The protonation of the amino group prevents it from reacting, thereby directing the acylation to the hydroxyl group. nih.gov For example, reacting amino alcohol hydrochlorides with excess acid chloride in a non-basic solvent mixture like acetonitrile-benzene can lead to the formation of the corresponding amino esters in good yields. tandfonline.com Another approach uses strong acids like trifluoroacetic acid or methanesulfonic acid as both the solvent and catalyst, enabling direct, chemoselective O-acylation of unprotected aminoalcohols with acyl halides or anhydrides. nih.govffi.no
Etherification
Etherification of the hydroxyl group in the presence of a free amine is challenging due to the competing N-alkylation. google.com Selective O-alkylation often requires deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with an alkylating agent. One method involves a two-step process where the aminoalcohol is first treated with an alkali metal alcoholate to form the corresponding alcoholate of the aminoalcohol, which is then alkylated. google.comgoogle.com A process utilizing a metal alcoholate as the deprotonating agent in equimolar or less-than-equimolar amounts relative to the aminoalcohol has been developed to improve selectivity and yield of the desired ether. google.com Another strategy for stereoretentive etherification of certain aminoalcohols proceeds through the formation of an intermediate aziridinium (B1262131) ion, which undergoes a selective ring-opening by a phenoxide nucleophile. nih.govacs.org
Table 1: Representative Conditions for Selective O-Functionalization of Aminoalcohols This table is based on general methodologies for aminoalcohols and is illustrative for this compound.
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Aminoalcohol HCl salt, 2 equiv. Acyl Chloride, Acetonitrile (B52724)/Benzene, reflux | Amino Ester Hydrochloride | tandfonline.com |
| Esterification | Unprotected Aminoalcohol, Acyl Halide/Anhydride, Trifluoroacetic Acid (solvent) | O-Acylated Aminoalcohol | nih.gov |
| Etherification | Aminoalcohol, Sodium Hydride, Alkyl Halide, THF | Amino Ether | fishersci.it |
| Etherification | Aminoalcohol, Metal Alcoholate (e.g., Sodium Methylate), Alkylating Agent | Amino Ether | google.comgoogle.com |
Acylation
N-acylation is typically the favored reaction when an aminoalcohol is treated with an acylating agent under neutral or basic conditions, due to the higher nucleophilicity of the amine compared to the alcohol. nih.gov A variety of methods exist for the selective N-acylation of aminoalcohols. One approach involves forming a mixed anhydride from a carboxylic acid and a sulfonyl chloride, which then reacts selectively with the amino group of the aminoalcohol. google.com Solvent-free conditions using simultaneous infrared and ultrasound irradiation have also been reported for the efficient acylation of aminoalcohols with acetic anhydride. scielo.org.mx
Alkylation
The alkylation of the amine moiety in aminoalcohols can be achieved using various catalytic systems. The "hydrogen-borrowing" or "hydrogen autotransfer" mechanism is a sustainable approach where an alcohol serves as the alkylating agent, catalyzed by transition metal complexes (e.g., chromium or cobalt), with water as the only byproduct. beilstein-journals.orguni-bayreuth.dersc.org In this process, the catalyst temporarily oxidizes the alkylating alcohol to an aldehyde, which then forms an imine with the amine, and the catalyst subsequently reduces the imine to the alkylated amine. beilstein-journals.orguni-bayreuth.de Another method for selective mono-N-alkylation involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects the alcohol and activates the amine for alkylation. acs.org
Imine Formation
Imines, or Schiff bases, are typically formed by the condensation of a primary amine with an aldehyde or ketone. libretexts.org This reversible reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, yields the imine. libretexts.org For aminoalcohols like this compound, this reaction would proceed by reacting it with an aldehyde or ketone. organic-chemistry.org Alternative methods for imine synthesis include the quinone-catalyzed oxidative deformylation of 1,2-aminoalcohols, which allows for imine formation via C-C bond cleavage under aerobic conditions. nih.govbeilstein-journals.org
Table 2: Representative Conditions for Selective N-Functionalization of Aminoalcohols This table is based on general methodologies for aminoalcohols and is illustrative for this compound.
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Acylation | Carboxylic Acid, Alkyl Sulfonyl Chloride, Organic Base; then Aminoalcohol | N-Acyl Aminoalcohol | google.com |
| Alkylation | Alkylating Alcohol, Cr or Co Catalyst, Base (catalytic), Heat | N-Alkyl Aminoalcohol | uni-bayreuth.dersc.org |
| Alkylation | 9-BBN, Base (e.g., NaH), Alkyl Halide | Mono-N-Alkyl Aminoalcohol | acs.org |
| Imine Formation | Aldehyde or Ketone, Acid Catalyst (optional), Dehydrating conditions | Imine (Schiff Base) | libretexts.org |
Cycloaddition Reactions and Ring System Formation
The dual functionality of this compound and its analogs serves as a powerful handle in constructing complex ring systems, including applications in asymmetric catalysis and the formation of heterocyclic structures.
The structural analog, (1-aminocyclohexyl)methanol (B1268274), has been successfully employed in catalytic enantioselective [2+2] photocycloaddition reactions. In a notable study, N,O-acetals derived from the condensation of (1-aminocyclohexyl)methanol with α,β-unsaturated β-aryl substituted aldehydes undergo a [2+2] cycloaddition with various olefins under visible light irradiation. organic-chemistry.org The reaction is catalyzed by a specialized chiral phosphoric acid that incorporates thioxanthone moieties. This catalyst performs a dual role: it acts as a Brønsted acid to generate a chiral iminium ion from the N,O-acetal, and the thioxanthone units function as a triplet sensitizer (B1316253) to facilitate the photocycloaddition. organic-chemistry.org This integrated approach ensures that the cycloaddition occurs within a well-defined chiral environment, leading to high levels of enantioselectivity (84–98% ee). organic-chemistry.org Given the structural similarity, it is highly probable that this compound could be used in a similar fashion to access enantioenriched cyclobutanes featuring a cycloheptyl moiety.
(1-Aminocyclohexyl)methanol is known to react with aldehydes and certain ketones to form spiro oxazolidines. acs.org The reaction typically involves the condensation of the aminoalcohol with the carbonyl compound, with azeotropic removal of water to drive the equilibrium towards the heterocyclic product. For instance, the reaction with cyclohexanone (B45756) yields a dispiro oxazolidine (B1195125). acs.org However, the reaction appears to be sensitive to steric hindrance, as it fails with more hindered ketones like acetone (B3395972) and acetophenone. acs.org Phthalaldehydic acid reacts with (1-aminocyclohexyl)methanol to form an initial amino acid which can be dehydrated to form a spiro oxazolidine lactam. acs.org Based on these findings, this compound is expected to react similarly with unhindered ketones and reactive aldehydes to form the corresponding 4-aza-3-oxaspiro[4.6]undecane derivatives.
Table 3: Heterocyclic Systems Derived from (1-Aminocyclohexyl)methanol This table shows reactions of the cyclohexyl analog, which are expected to be similar for this compound.
| Carbonyl Compound | Product Type | Reference |
|---|---|---|
| Cyclohexanone | Dispiro Oxazolidine | acs.org |
| Benzaldehyde | Spiro Oxazolidine | acs.org |
| Phthalaldehydic Acid / Benzoyl Chloride | Spiro Oxazolidine Lactam | acs.org |
| Acetone / Acetophenone | No Reaction | acs.org |
Nucleophilic Aromatic Substitution Reactions Involving Aminoalcohol Analogues
Nucleophilic aromatic substitution (S_NAr) is a key reaction for forming carbon-heteroatom bonds on electron-deficient aromatic rings. Amines and alcohols can act as nucleophiles in these reactions, displacing a leaving group (typically a halide) on an aryl system activated by electron-withdrawing groups (e.g., nitro, cyano) at the ortho and/or para positions. fishersci.itmasterorganicchemistry.compressbooks.pub
Aminoalcohol analogues, such as cyclic aminoalcohols, can participate in S_NAr reactions. The chemoselectivity (N- vs. O-arylation) depends on the reaction conditions. Generally, the amine is the more potent nucleophile and will react preferentially. nih.gov Studies have shown that a wide variety of amines, including cyclic secondary amines, can effectively displace halides from activated aromatic rings. d-nb.info For example, S_NAr reactions have been successfully performed in water using a benign polymeric additive, hydroxypropyl methylcellulose (B11928114) (HPMC), with equimolar amounts of reagents at mild temperatures. d-nb.info This methodology has been shown to tolerate various functional groups, including esters and strained rings like oxetanes. d-nb.info
In the context of synthesizing complex molecules, intramolecular S_NAr reactions are particularly powerful. A study on 5-fluoro-imidazo[1,2-a]pyridine derivatives bearing an aminocyclohexanol side chain demonstrated an unexpected intramolecular cyclization. rsc.org Under basic conditions, the secondary amine nitrogen acted as the nucleophile, displacing the fluorine atom on the imidazopyridine core to forge a new tetracyclic ring system. This highlights the potential for aminoalcohol scaffolds to be used in cascade reactions to build molecular complexity. rsc.org
Conclusion
(1-Aminocycloheptyl)methanol represents an intriguing yet underexplored member of the cycloalkyl aminoalcohol family. While specific research dedicated to this compound is limited, its synthesis can be reasonably inferred from established methods for analogous structures. The presence of both an amino and a hydroxyl group on a conformationally flexible seven-membered ring makes it a potentially valuable scaffold for the development of novel chemical entities. Further detailed investigation into its synthesis, properties, and reactivity is warranted to fully unlock its potential as a building block in the broader landscape of chemical research.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. unl.edu It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships. unl.edu
¹H NMR: Proton NMR provides information about the hydrogen atoms in a molecule. The spectrum for a compound like "(1-Aminocycloheptyl)methanol" would be expected to show distinct signals for the protons on the cycloheptyl ring, the methylene (B1212753) bridge (-CH₂-), the hydroxyl group (-OH), and the amine group (-NH₂). The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the hydroxyl and amino groups would likely appear at a different chemical shift than the other cycloheptyl protons. In some cases, deuterated solvents like CDCl₃ are used to avoid interference from solvent protons. docbrown.info
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number of different carbon environments within the molecule.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons. COSY spectra reveal which protons are coupled to each other, helping to piece together the structure of the cycloheptyl ring and its substituents. HSQC spectra correlate proton signals with the carbon signals of the atoms to which they are directly attached, providing unambiguous assignments of both ¹H and ¹³C spectra. While powerful, 2D-NMR experiments often require more sample and longer acquisition times compared to 1D experiments. unl.edu
Below is a table of expected ¹H and ¹³C NMR chemical shifts for "this compound" based on typical values for similar structural motifs.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (quaternary) | - | Estimated: 50-70 |
| CH₂ (cycloheptyl) | Estimated: 1.2-1.8 | Estimated: 25-40 |
| CH₂OH | Estimated: 3.4-3.8 | Estimated: 60-70 |
| NH₂ | Variable, broad | - |
| OH | Variable, broad | - |
Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds.
For "this compound," the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. docbrown.inforesearchgate.net
N-H Stretch: The primary amine (-NH₂) group typically exhibits two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region.
C-H Stretch: Absorptions due to the stretching of carbon-hydrogen bonds in the cycloheptyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. docbrown.info
C-O Stretch: A distinct absorption band for the carbon-oxygen single bond stretch of the primary alcohol is expected in the 1000-1260 cm⁻¹ range. docbrown.info
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the specific molecule. docbrown.info
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad, strong) |
| N-H (primary amine) | 3300-3500 (two peaks) |
| C-H (alkane) | 2850-3000 |
| C-O (alcohol) | 1000-1260 |
Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. docbrown.info In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For "this compound," the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For example, the loss of a hydroxyl group or the fragmentation of the cycloheptyl ring would produce characteristic fragment ions.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. Methanol (B129727) is often used as a solvent in LC-MS applications. nih.govsigmaaldrich.com
Chromatographic Separation and Purity Assessment
Chromatography is a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. ptfarm.pl UPLC is a more recent development that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. ptfarm.plmdpi.com
For the analysis of "this compound," a reversed-phase HPLC or UPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The addition of a small amount of an acid, like formic acid, to the mobile phase can improve peak shape for amine-containing compounds. nih.gov
The purity of a sample of "this compound" can be assessed by HPLC or UPLC. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantification of purity.
A typical HPLC/UPLC method for "this compound" would involve the following:
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of aminoalcohols like this compound by GC is challenging. The presence of polar amino (-NH₂) and hydroxyl (-OH) groups leads to strong hydrogen bonding, which decreases the compound's volatility and can cause significant peak tailing on standard GC columns, leading to poor resolution and inaccurate quantification. nih.gov
To overcome these issues, derivatization is employed to convert the polar functional groups into less polar, more volatile derivatives. This process involves reacting the analyte with a reagent that replaces the active hydrogens on the amine and alcohol groups. Common derivatization strategies applicable to this compound include:
Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines.
Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) to produce stable, volatile trifluoroacetyl derivatives.
Once derivatized, the compound can be effectively analyzed using GC, often coupled with a mass spectrometer (MS) for definitive identification. The choice of GC column is also critical; employing a thick stationary-phase capillary column can help to minimize interactions between the analyte and the column wall, further improving peak shape. nih.gov
Table 1: Illustrative GC Conditions and Expected Retention Times for Derivatized this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| Analyte | Bis(trimethylsilyl) derivative of this compound |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | ~10.5 minutes |
Chiral Chromatography for Enantiomeric Excess Determination
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are essential in pharmaceutical and chemical research. researchgate.net The determination of the optical purity of a chiral compound is described by its enantiomeric excess (ee). heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. heraldopenaccess.usuma.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition capabilities across various compound classes. nih.govwindows.net
The separation mechanism relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.
Calculation of Enantiomeric Excess (ee): ee (%) = ( | Area of Enantiomer 1 - Area of Enantiomer 2 | / | Area of Enantiomer 1 + Area of Enantiomer 2 | ) x 100
Table 2: Representative Chiral HPLC Method for Separation of this compound Enantiomers This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| HPLC Column | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.2 minutes |
| Retention Time (S-enantiomer) | 9.5 minutes |
| Resolution (Rs) | 2.1 |
| Sample Calculation (ee) | Assuming Area(R) = 1500, Area(S) = 500. ee = 50.0% |
Other Advanced Analytical Techniques Applicable to Aminoalcohols
While chromatography is central to the analysis of this compound, other advanced techniques can provide deeper insights, particularly when the aminoalcohol is part of a more complex system.
Rheology: This technique studies the flow and deformation of materials in response to an applied force. nih.gov For a small molecule like this compound, rheological analysis is not relevant for the pure compound but becomes highly applicable if it is incorporated as an ingredient into a semi-solid formulation like a cream, gel, or polymer matrix. mdpi.com Rheology can characterize critical quality attributes such as viscosity, yield stress, thixotropy, and viscoelastic properties (storage modulus G' and loss modulus G''). nih.gov These measurements are crucial for assessing the material's microstructure, stability, and performance in topical or industrial applications. nih.govtainstruments.com
Table 3: Hypothetical Rheological Impact of this compound in a Hydrogel Formulation This table presents hypothetical data for illustrative purposes.
| Parameter | Base Hydrogel | Hydrogel + 2% this compound |
| Zero-Shear Viscosity (Pa·s) | 55.4 | 48.2 |
| Yield Point (Pa) | 30.1 | 25.8 |
| Storage Modulus (G') at 1 Hz (Pa) | 1250 | 1100 |
| Loss Modulus (G'') at 1 Hz (Pa) | 210 | 195 |
Wide-Angle X-ray Scattering (WAXS): WAXS is a technique used to investigate the crystalline structure of materials. While typically applied to polymers and solid-state materials, it could be used to characterize the crystal structure of this compound in its solid form. Furthermore, if the aminoalcohol is blended with a semi-crystalline polymer, WAXS could be employed to determine how its presence affects the polymer's degree of crystallinity, crystal lattice parameters, and polymorph composition. This information is valuable in materials science for understanding how additives can modify the physical properties of a bulk material.
Derivatives and Analogues of 1 Aminocycloheptyl Methanol: Structure Reactivity Relationships and Synthetic Access
Systematic Modification of the Cycloheptyl Ring
The ring size of cycloalkyl aminoalcohols plays a critical role in their chemical reactivity and synthetic accessibility. The synthesis of these compounds often involves the ring-opening of epoxides with amines, a reaction whose rate can be influenced by the ring strain and steric hindrance of the cycloalkane ring. For instance, the aminolysis of cyclopentene (B43876) oxide has been observed to be faster than that of cyclohexene (B86901) oxide, suggesting that ring strain can affect the reaction kinetics researchgate.net.
General synthetic strategies for 1-amino-1-hydroxymethylcycloalkanes often start from corresponding cycloalkanones. These can be converted to cyanohydrins, followed by reduction of the nitrile group to an amine. Alternatively, Strecker synthesis followed by reduction and hydrolysis can yield the desired amino alcohol. The choice of synthetic route can be influenced by the stability and reactivity of intermediates, which vary with ring size.
The reactivity of the resulting aminoalcohols is also a function of ring size. The conformational flexibility of the ring system can influence the intramolecular interactions between the amino and hydroxyl groups, affecting their acidity, basicity, and nucleophilicity. For example, larger rings like cyclooctyl systems introduce a greater number of possible conformations, which can impact the stereochemical outcome of subsequent reactions.
Table 1: Comparison of Synthetic Accessibility and Reactivity of Cycloalkyl Aminoalcohols
| Ring Size | Common Synthetic Precursors | Key Synthetic Challenges | General Reactivity Trends |
|---|---|---|---|
| Cyclopropyl | Cyclopropanone, Cyclopropanecarbonitrile | High ring strain can lead to side reactions and rearrangements. | Prone to ring-opening reactions under acidic or nucleophilic conditions. |
| Cyclobutyl | Cyclobutanone | Intermediate ring strain; potential for ring expansion or contraction. | Generally stable, but can undergo ring-opening under harsh conditions. |
| Cyclohexyl | Cyclohexanone (B45756) | Well-established chemistry; stereocontrol is a key consideration. | Conformationally rigid (chair form), influencing stereochemical outcomes. |
| Cycloheptyl | Cycloheptanone (B156872) | Increased conformational flexibility compared to cyclohexyl systems. | Flexible ring allows for various substituent orientations. |
| Cyclooctyl | Cyclooctanone | High conformational flexibility; transannular reactions can be a challenge. | Can adopt multiple conformations, potentially leading to mixtures of products in subsequent reactions. |
The relative positions of the amino and hydroxyl groups on the cycloheptyl ring give rise to a variety of positional isomers, each with distinct chemical properties. While (1-Aminocycloheptyl)methanol is a 1,1-amino alcohol, isomers such as 2-aminocycloheptanemethanol (a 1,2-amino alcohol) exhibit different reactivity patterns.
The synthesis of these isomers requires regioselective methods. For example, the synthesis of 1,2-amino alcohols is commonly achieved through the aminolysis of epoxides researchgate.netorganic-chemistry.org. The regioselectivity of this ring-opening reaction is influenced by the reaction conditions (acidic or basic catalysis) and the nature of the amine and epoxide. In contrast, 1,3-amino alcohols can be synthesized through methods like the reduction of β-hydroxy ketones followed by reductive amination.
The proximity of the amino and hydroxyl groups in different isomers dictates their ability to participate in intramolecular hydrogen bonding and chelation with metal ions. These interactions can significantly alter the pKa values of the functional groups and influence their reactivity in processes such as acylation, alkylation, and oxidation. For instance, 1,2-amino alcohols are well-known for their ability to form stable five-membered chelate rings with various metals, a property that is exploited in catalysis and coordination chemistry.
Stereochemical Variations and Their Impact on Reactivity and Utility
The presence of stereocenters in derivatives of this compound introduces the possibility of enantiomers and diastereomers, each potentially having unique biological activities and chemical reactivities. The enantioselective synthesis of these compounds is therefore of significant interest.
One powerful strategy for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org Amino alcohols themselves, including derivatives of this compound, can serve as chiral auxiliaries in various asymmetric syntheses, such as aldol (B89426) reactions and alkylations.
The stereochemistry of the amino alcohol can have a profound impact on its utility. For example, in medicinal chemistry, different enantiomers of a chiral drug can have vastly different pharmacological effects. Similarly, in materials science, the stereochemistry of monomeric units can influence the properties of the resulting polymers. The development of synthetic methods that provide access to enantiomerically pure amino alcohols is therefore a crucial area of research. organic-chemistry.orgorganic-chemistry.orgnih.govrsc.orgnih.gov
N-Substituted and O-Substituted Derivatives
The amino and hydroxyl groups of this compound are readily amenable to substitution, providing a straightforward way to modulate the compound's properties.
N-Substitution: The primary amino group can be converted to secondary or tertiary amines, amides, carbamates, sulfonamides, and other nitrogen-containing functional groups. ionike.comrsc.org These transformations are typically achieved through reactions with alkyl halides, acyl chlorides, isocyanates, and sulfonyl chlorides. The introduction of different N-substituents can alter the nucleophilicity and basicity of the nitrogen atom, as well as introduce new functionalities. Protecting the amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. organic-chemistry.orgwikipedia.orguchicago.edulibretexts.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org
O-Substitution: The hydroxyl group can be converted to ethers, esters, and other oxygen-containing functionalities. Etherification can be accomplished using methods like the Williamson ether synthesis, while esterification is typically carried out with acyl chlorides or carboxylic acids under acidic catalysis. The choice of substituent can affect the steric environment around the hydroxyl group and its hydrogen-bonding capabilities. Similar to the amino group, the hydroxyl group often requires protection during synthesis, with common protecting groups including silyl (B83357) ethers (e.g., TBDMS, TIPS) and benzyl (B1604629) ethers. wikipedia.org
Table 2: Common N- and O-Substituted Derivatives and Their Synthesis
| Derivative Type | General Structure | Typical Reagents for Synthesis | Effect on Properties |
|---|---|---|---|
| N-Alkylamine | R'-NH- | Alkyl halides (R'-X) | Increases steric bulk, modifies basicity. |
| N-Acylamide | R'-C(O)NH- | Acyl chlorides (R'-COCl), Anhydrides | Reduces basicity and nucleophilicity of nitrogen. |
| N-Carbamate | R'-O-C(O)NH- | Chloroformates (R'-O-COCl), Boc-anhydride | Acts as a protecting group, can be cleaved under specific conditions. |
| O-Ether | R'-O- | Alkyl halides (R'-X) with a base (e.g., NaH) | Removes hydrogen-bonding ability of the hydroxyl group. |
| O-Ester | R'-C(O)O- | Acyl chlorides (R'-COCl), Carboxylic acids (R'-COOH) with acid catalyst | Can be hydrolyzed back to the alcohol. |
| O-Silyl Ether | R'3Si-O- | Silyl chlorides (R'3SiCl) with a base (e.g., imidazole) | Acts as a protecting group, cleavable with fluoride (B91410) ions. |
Functionalization of the Cycloheptyl Ring
Introducing substituents directly onto the cycloheptyl ring opens up another dimension for creating derivatives of this compound. This can be achieved either by starting with a pre-functionalized cycloheptanone or by performing reactions on the cycloheptyl ring of the amino alcohol itself.
Methods for ring functionalization include electrophilic substitution, radical reactions, and cycloaddition reactions on unsaturated precursors. For example, if a double bond is present in the cycloheptyl ring, it can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation. The presence of substituents on the ring can introduce additional stereocenters and significantly alter the shape and conformational preferences of the molecule.
The synthesis of functionalized cycloheptane (B1346806) derivatives can be challenging due to the high conformational flexibility of the seven-membered ring. However, successful strategies have been developed for the synthesis of various substituted cycloheptyl compounds, which can then be converted into the corresponding amino alcohols. These approaches often rely on controlling the stereochemistry of the ring substituents to achieve the desired molecular architecture.
Future Research Directions and Emerging Trends for 1 Aminocycloheptyl Methanol
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing efficient and environmentally benign methods for the synthesis of (1-Aminocycloheptyl)methanol. Current synthetic strategies for similar amino alcohols often rely on multi-step processes that may involve harsh reagents and generate significant waste. Green chemistry principles could be applied to devise novel synthetic pathways. This could include:
Biocatalysis: Employing enzymes, such as transaminases or alcohol dehydrogenases, could offer a highly selective and sustainable route to chiral this compound, a valuable asset for asymmetric synthesis.
Catalytic Hydrogenation: The development of novel heterogeneous or homogeneous catalysts for the direct reductive amination of a corresponding keto alcohol or the hydrogenation of a cyano-alcohol precursor could provide a more atom-economical and scalable synthesis.
Flow Chemistry: Continuous flow processes could enable safer, more efficient, and scalable production of this compound, with improved control over reaction parameters and reduced workup requirements.
Advanced Mechanistic Studies and Computational Modeling
A fundamental understanding of the reactivity and behavior of this compound is crucial for its effective application. Future research should delve into detailed mechanistic studies of reactions involving this compound. Advanced computational modeling, such as Density Functional Theory (DFT), could be a powerful tool to:
Elucidate reaction pathways and transition states for its synthesis and derivatization.
Predict its conformational preferences and how they influence reactivity.
Simulate its interactions with metal catalysts or biological targets.
These computational insights, when combined with experimental data, will provide a robust framework for designing new reactions and applications.
Exploration of New Catalytic Applications and Asymmetric Transformations
The presence of both a primary amine and a primary alcohol on a rigid cycloheptyl scaffold makes this compound an attractive candidate for applications in catalysis. Future research could explore its use as:
A Chiral Ligand: Following derivatization, the resulting chiral amino alcohol derivatives could serve as effective ligands in a wide range of metal-catalyzed asymmetric transformations, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The seven-membered ring could impart unique steric and electronic properties to the catalytic system.
An Organocatalyst: The amino alcohol moiety itself could function as an organocatalyst for various reactions, including aldol (B89426) and Michael additions.
The development of catalysts derived from this compound could lead to novel and highly selective synthetic methods.
Design and Synthesis of Functional Materials Incorporating this compound Scaffolds
The bifunctional nature of this compound makes it a promising monomer or building block for the synthesis of advanced functional materials. Potential research directions include:
Polymers: Its incorporation into polyamides, polyesters, or polyurethanes could lead to materials with tailored thermal, mechanical, and surface properties. The cycloheptyl ring could enhance rigidity and thermal stability.
Metal-Organic Frameworks (MOFs): As a linker molecule, it could be used to construct novel MOFs with potential applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers (SAMs): Its derivatives could be used to functionalize surfaces, creating interfaces with specific chemical and physical properties for applications in sensors, electronics, and biocompatible coatings.
Investigations into Structure-Function Relationships of Derivatives in Advanced Synthetic Strategies
A systematic investigation into the structure-function relationships of this compound derivatives is essential for optimizing their performance in various applications. This would involve:
Systematic Derivatization: Synthesizing a library of derivatives by modifying the amino and hydroxyl groups with a variety of substituents.
Performance Evaluation: Testing these derivatives in different catalytic reactions or as components of functional materials to establish clear correlations between their molecular structure and their observed activity, selectivity, or material properties.
This research will provide valuable insights for the rational design of new and improved derivatives of this compound with tailored functionalities for specific advanced synthetic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-Aminocycloheptyl)methanol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves reductive amination or cyclization strategies. For example, cycloheptane-derived precursors can undergo aminolysis followed by hydroxymethylation. Key steps include:
- Precursor activation : Use of protecting groups (e.g., Boc) for the amino group to prevent side reactions .
- Reduction : Sodium borohydride or catalytic hydrogenation for stabilizing intermediates .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) to isolate the product .
- Critical Parameters : Temperature control (<0°C during aminolysis) and solvent polarity (THF or DMF) significantly impact stereochemical outcomes .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Cycloheptyl protons: δ 1.4–2.1 ppm (multiplet).
- Hydroxymethyl (-CH₂OH): δ 3.5–3.7 ppm (triplet, J = 5.8 Hz).
- Amino (-NH₂): δ 1.8–2.0 ppm (broad singlet) .
- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) confirm functional groups .
- Purity Check : HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to detect impurities >0.1% .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) using tritiated ligands .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How does stereochemistry at the cycloheptane ring influence biological activity, and how can enantiomers be resolved?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers. Retention times vary by 2–4 minutes .
- Activity Correlation : Enantiomer-specific IC₅₀ values (e.g., (1R)-enantiomer showed 10× higher affinity for serotonin receptors than (1S) in docking studies) .
- Synthetic Control : Asymmetric catalysis with chiral ligands (e.g., BINAP) during cyclization .
Q. What computational methods are effective for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode prediction. Key residues (e.g., Asp113 in 5-HT₂A receptor) form hydrogen bonds with the amino group .
- MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes over 100 ns .
Q. How can contradictory data on thermodynamic stability (e.g., melting points) be resolved across studies?
- Methodological Answer :
- Source Analysis : Variations often arise from impurities or polymorphic forms. Reproduce experiments using:
- DSC : Heating rate 10°C/min under N₂ to observe melting endotherms .
- XRPD : Compare diffraction patterns to identify crystalline vs. amorphous phases .
- Standardization : Use USP-grade solvents and controlled cooling rates during crystallization .
Q. What strategies mitigate degradation of this compound under physiological conditions?
- Methodological Answer :
- Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS.
- Major Degradant : Oxidized cycloheptane derivative (m/z +16) .
- Formulation : Lyophilization with trehalose (1:1 w/w) improves shelf life at 4°C .
Data Contradiction Analysis
Q. Why do different studies report varying efficacy in receptor binding assays?
- Methodological Answer :
- Experimental Variables :
- Receptor Source : Recombinant vs. native receptors may have glycosylation differences .
- Assay Buffers : Presence of Mg²⁺ ions enhances affinity for aminergic receptors by 20–30% .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
